1-Benzyl-2-methyl-3-pyrrolidone
Overview
Description
1-Benzyl-2-methyl-3-pyrrolidone is an organic compound with the molecular formula C12H15NO It belongs to the class of pyrrolidones, which are five-membered lactams
Mechanism of Action
Target of Action
Pyrrolidin-2-one, a related compound, is known to be a versatile scaffold for designing powerful bioactive agents . The pyrrolidin-2-one ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including pyrrolidin-2-one, contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
Pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .
Pharmacokinetics
It is known to be soluble in chloroform, dichloromethane, and methanol , which may influence its absorption and distribution in the body.
Result of Action
Compounds with a pyrrolidin-2-one fragment have gained significant attention in the development of novel methods of their synthesis .
Action Environment
It is known that the compound should be stored at 4° c , suggesting that temperature may play a role in its stability.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidone derivatives, which include 1-Benzyl-2-methyl-3-pyrrolidone, can be produced by reductive amination of levulinic acid . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in reductive amination reactions .
Molecular Mechanism
It is known that 1-Benzyl-2-pyrrolidinone undergoes reduction in THF with lithium N, N -dialkylaminoborohydrides to yield N -benzylpyrrolidine . This suggests that this compound may have similar reactivity and could potentially interact with biomolecules through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that this compound is stable and should be stored at 4° C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-methyl-3-pyrrolidone can be synthesized through several methods. One common approach involves the reductive amination of benzonitrile with methyl levulinate or ethyl levulinate in the presence of a hydrogen source and a catalyst. This reaction typically occurs in a solvent such as tetrahydrofuran (THF) at elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-methyl-3-pyrrolidone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
1-Benzyl-2-methyl-3-pyrrolidone has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceutical compounds.
Industry: This compound is utilized in the production of polymers and resins
Comparison with Similar Compounds
Pyrrolidinone: A five-membered lactam similar to 1-Benzyl-2-methyl-3-pyrrolidone but without the benzyl and methyl substituents.
N-Methyl-2-pyrrolidone (NMP): A widely used solvent with a similar pyrrolidone structure but different substituents.
Uniqueness: this compound is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in research and industry, distinguishing it from other pyrrolidone derivatives .
Properties
IUPAC Name |
1-benzyl-2-methylpyrrolidin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-10-12(14)7-8-13(10)9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGNDKNHORROII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497981 | |
Record name | 1-Benzyl-2-methylpyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69079-26-1 | |
Record name | 1-Benzyl-2-methylpyrrolidin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50497981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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